2,7-Diazaspiro[3.5]nonane
Overview
Description
2,7-Diazaspiro[3.5]nonane is a chemical compound with the molecular formula C7H14N2 . It has an average mass of 126.200 Da and a monoisotopic mass of 126.115700 Da .
Synthesis Analysis
The synthesis of 2,7-Diazaspiro[3.5]nonane has been reported in several studies. For instance, a study reported the development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands . Another study reported the synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems .Molecular Structure Analysis
The molecular structure of 2,7-Diazaspiro[3.5]nonane consists of 7 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The InChI string representation of its structure isInChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2
. Chemical Reactions Analysis
2,7-Diazaspiro[3.5]nonane has been used in the synthesis of various compounds. For example, it has been used in the synthesis of novel sigma receptors ligands , and in the synthesis of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents .Physical And Chemical Properties Analysis
2,7-Diazaspiro[3.5]nonane has a molecular weight of 126.20 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a complexity of 99.5 and a topological polar surface area of 24.1 Ų .Scientific Research Applications
1. Protein Degradation
- Summary of Application: 2,7-Diazaspiro[3.5]nonane-7-acetic Acid is used for protein degradation. It is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group. This allows rapid conjugation with many linkers containing active leaving groups. It is a basic building block for the development of a protein degrader library .
- Methods of Application: The compound is used in conjunction with linkers containing active leaving groups for rapid conjugation. The resulting compounds are then used in the development of a protein degrader library .
- Results or Outcomes: The use of this compound has led to advancements in targeted protein degradation. It has been used in the destruction of DNA-binding proteins and has shown promise in the development of small-molecule PROTACs .
2. Sigma Receptors Ligands
- Summary of Application: 2,7-Diazaspiro[3.5]nonane derivatives have been developed as sigma receptors (SRs) ligands. These compounds have been evaluated in S1R and S2R binding assays .
- Methods of Application: The compounds were synthesized and then evaluated in S1R and S2R binding assays. Modeling studies were carried out to analyze the binding mode .
- Results or Outcomes: The most notable compounds showed promising results in in vivo and in vitro models. For example, compounds 5b and 8f reached the maximum antiallodynic effect at 20 mg/kg. The selective S1R agonist PRE-084 completely reversed their action, indicating that the effects are entirely dependent on the S1R antagonism .
3. Covalent Inhibitors of KRAS G12C
- Summary of Application: 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives of 2,7-Diazaspiro[3.5]nonane have been developed as covalent inhibitors of KRAS G12C . KRAS G12C is a common mutation in many types of cancer, and inhibiting it can potentially stop the growth of cancer cells .
- Methods of Application: The compounds were synthesized and then evaluated for their ability to inhibit KRAS G12C . The compounds’ metabolic stability and anti-tumor activity were also assessed .
- Results or Outcomes: The compounds showed favorable metabolic stability and anti-tumor activity . This suggests that they could potentially be used in the development of new cancer treatments .
4. Degrader Building Blocks for Targeted Protein Degradation
- Summary of Application: 2,7-Diazaspiro[3.5]nonane-7-acetic Acid is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group. It allows rapid conjugation with many linkers containing active leaving groups. This compound is a basic building block for the development of a protein degrader library .
- Methods of Application: The compound is used in conjunction with linkers containing active leaving groups for rapid conjugation. The resulting compounds are then used in the development of a protein degrader library .
- Results or Outcomes: The use of this compound has led to advancements in targeted protein degradation. It has been used in the destruction of DNA-binding proteins and has shown promise in the development of small-molecule PROTACs .
Future Directions
The future directions of 2,7-Diazaspiro[3.5]nonane research could involve further exploration of its potential therapeutic applications. For instance, it has been suggested that 2,7-Diazaspiro[3.5]nonane could be used in the treatment or prevention of cancers and diabetes . Additionally, novel 2,7-Diazaspiro[3.5]nonane derivatives have shown potential in inhibiting mouse and human osteoclast activities and preventing bone loss in ovariectomized mice without affecting bone formation .
properties
IUPAC Name |
2,7-diazaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZYMFJWSYDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617012 | |
Record name | 2,7-Diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diazaspiro[3.5]nonane | |
CAS RN |
136098-14-1 | |
Record name | 2,7-Diazaspiro[3.5]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136098-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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